2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
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Overview
Description
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with a thiophene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the dibenzo[b,e][1,4]diazepine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling and amidation reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with a wide range of pharmacological properties.
Indoles: Compounds with an indole nucleus, known for their antiviral, anticancer, and anti-inflammatory activities.
Uniqueness
What sets 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the dibenzo[b,e][1,4]diazepine core, thiophene ring, and acetamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H25N3O2S/c1-22(2)11-15-20(17(26)12-22)21(18-9-6-10-28-18)25(13-19(27)23-3)16-8-5-4-7-14(16)24-15/h4-10,21,24H,11-13H2,1-3H3,(H,23,27) |
InChI Key |
QMUZOFAKTHOVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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